molecular formula C12H15N3O2 B3084219 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 1142211-12-8

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B3084219
CAS No.: 1142211-12-8
M. Wt: 233.27 g/mol
InChI Key: JFTGAHLQNCVTAK-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

The future directions for research on this compound would depend on its potential applications. Given that it is a specialty product for proteomics research , it may have potential applications in the study of proteins and their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various biological processes, although detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern and the presence of both methyl and propyl groups on the amino substituent. This unique structure contributes to its distinct chemical and biological properties, making it valuable for research applications .

Properties

IUPAC Name

6-[methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-6-15(2)8-4-5-9-10(7-8)12(17)14-13-11(9)16/h4-5,7H,3,6H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTGAHLQNCVTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC2=C(C=C1)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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